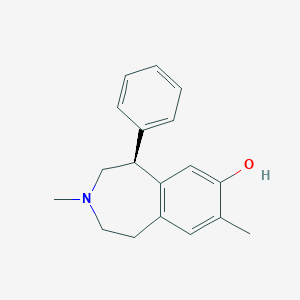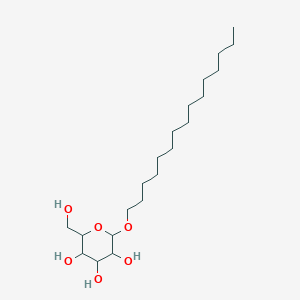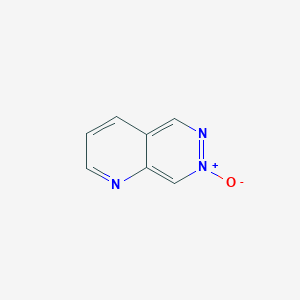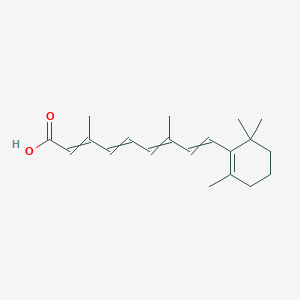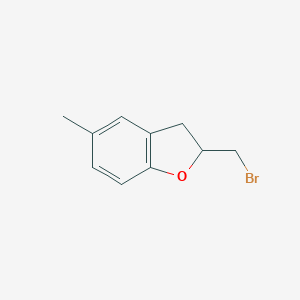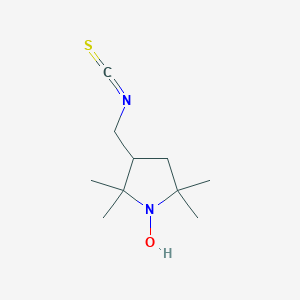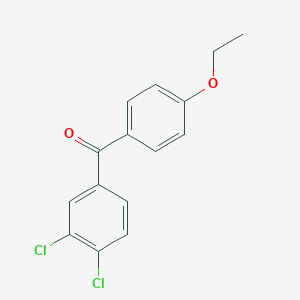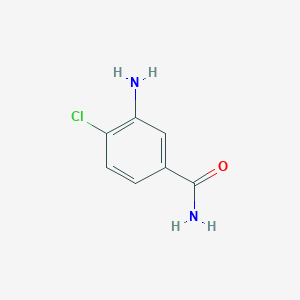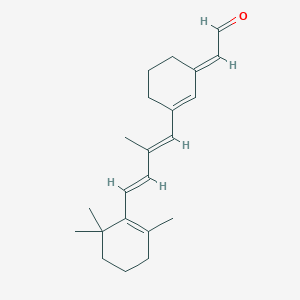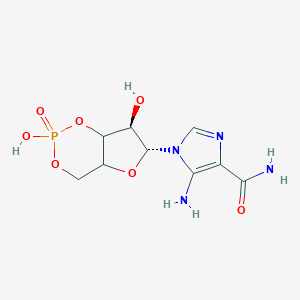
AICAR 3',5'-Cyclic Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide, also known as 5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide, is a useful research compound. Its molecular formula is C9H13N4O7P and its molecular weight is 320.20 g/mol. The purity is usually 95%.
The exact mass of the compound 5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 371796. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologie gastro-intestinale et hépatique
AICAR: a démontré une amélioration de la lésion hépatique associée à la pancréatite aiguë. Ceci est obtenu en partie par des effets antioxydants médiés par Nrf2 et l'inhibition de l'activation de l'inflammasome NLRP3 . Le composé active la protéine kinase activée par l'AMP (AMPK), qui à son tour active le facteur 2 apparenté au facteur érythroïde nucléaire 2 (Nrf2), améliorant la capacité antioxydante du foie et offrant une protection contre les lésions hépatiques.
Régulation métabolique
Le composé a été largement utilisé comme activateur de l'AMPK, influençant la régulation physiologique du métabolisme. Il a joué un rôle crucial dans les études relatives au métabolisme et à la pathogenèse du cancer, avec des effets à la fois dépendants et indépendants de l'activation de l'AMPK . Cela fait de l'AICAR un composé important dans l'étude des maladies métaboliques et des interventions thérapeutiques potentielles.
Recherche sur le cancer
Dans la recherche sur le cancer, la capacité de l'AICAR à activer l'AMPK et ses effets indépendants de l'AMPK ont été explorés. Il affecte la régulation du cycle cellulaire et peut induire l'apoptose dans les cellules cancéreuses, ce qui en fait un composé intéressant pour développer de nouvelles thérapies contre le cancer .
Mécanisme D'action
Target of Action
AICAR 3’,5’-Cyclic Phosphate, also known as NSC371796 or 5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide, primarily targets the AMP-activated protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the physiological regulation of metabolism .
Mode of Action
AICAR is an analog of adenosine monophosphate (AMP) that is capable of stimulating AMP-dependent protein kinase (AMPK) activity . It is phosphorylated to AICAR in cardiac myocytes to activate AMPK without changing the levels of the nucleotides . AICAR is able to enter the de novo synthesis pathway for adenosine synthesis to inhibit adenosine deaminase causing an increase in ATP levels and adenosine levels .
Biochemical Pathways
AICAR affects several biochemical pathways. It has been shown to affect glycerolipid, ceramide, and nucleotide synthesis pathways . It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) -regulated hepatic antioxidant capacity and inhibits NLRP3 inflammasome-mediated pyrolysis .
Pharmacokinetics
It is known that aicar is a cell-permeable nucleoside .
Result of Action
AICAR has been shown to have pleiotropic effects on anti-inflammatory and antioxidant stress . It has been used clinically to treat and protect against cardiac ischemic injury . The drug was first used in the 1980s as a method to preserve blood flow to the heart during surgery and is currently of interest as a potential treatment for diabetes by increasing the metabolic activity of tissues by changing the physical composition of muscle .
Propriétés
Numéro CAS |
35908-14-6 |
|---|---|
Formule moléculaire |
C9H13N4O7P |
Poids moléculaire |
320.20 g/mol |
Nom IUPAC |
1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-aminoimidazole-4-carboxamide |
InChI |
InChI=1S/C9H13N4O7P/c10-7-4(8(11)15)12-2-13(7)9-5(14)6-3(19-9)1-18-21(16,17)20-6/h2-3,5-6,9,14H,1,10H2,(H2,11,15)(H,16,17)/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
QQDWJBYNAORJHB-UUOKFMHZSA-N |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=C3N)C(=O)N)O)OP(=O)(O1)O |
SMILES |
C1C2C(C(C(O2)N3C=NC(=C3N)C(=O)N)O)OP(=O)(O1)O |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC(=C3N)C(=O)N)O)OP(=O)(O1)O |
Autres numéros CAS |
35908-14-6 |
Synonymes |
5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 3’:5’-cyclic-monophosphate; _x000B_5-Amino-1-(3,5-O-phosphinico-β-D-ribofuranosyl)-1H-imidazole-4-carboxamide; _x000B_NSC 371796; _x000B_ |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



